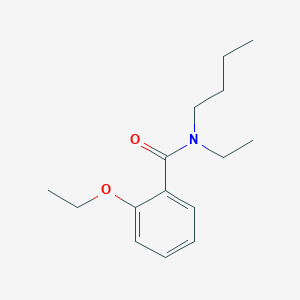

N-butyl-2-ethoxy-N-ethylbenzamide

Description

N-butyl-2-ethoxy-N-ethylbenzamide is a chemical compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name |

N-butyl-2-ethoxy-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-7-12-16(5-2)15(17)13-10-8-9-11-14(13)18-6-3/h8-11H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDJUVCVVHYGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC=CC=C1OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-2-ethoxy-N-ethylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

In industrial settings, the production of this compound typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-ethoxy-N-ethylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

N-butyl-2-ethoxy-N-ethylbenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: It is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-2-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-N-ethylbenzamide: This compound is structurally similar to N-butyl-2-ethoxy-N-ethylbenzamide and shares some chemical properties.

3-Acetoxy-2-methylbenzamide: Another benzamide derivative with similar applications in research and industry.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.

Q & A

Basic: What synthetic routes are most effective for preparing N-butyl-2-ethoxy-N-ethylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives typically involves coupling reactions between substituted benzoyl chlorides and amines. For example:

- Step 1: Prepare 2-ethoxybenzoyl chloride via ethoxy-group introduction using ethylation reagents (e.g., ethyl bromide/K₂CO₃ in acetone).

- Step 2: React with N-butyl-N-ethylamine in dichloromethane (DCM) with a base like DIPEA or pyridine to facilitate amide bond formation .

- Optimization: Control temperature (4°C to room temperature) to minimize side reactions. Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce nitro or benzyloxy groups if present in intermediates .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of ethoxy and alkylamide groups. For example, the ethoxy group’s protons appear as a quartet at ~1.4 ppm (CH₂CH₃) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₄N₂O₂: 277.18).

- X-ray Crystallography: Resolves stereochemistry in crystalline intermediates, as demonstrated for structurally related benzamides .

Basic: How can researchers design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs. For instance, benzamides with ethoxy groups show activity against Trypanosoma brucei .

- In Vitro Assays: Use parasite viability assays (e.g., resazurin-based) with IC₅₀ determination. Include positive controls like suramin.

- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Modify the ethoxy group (e.g., replace with methoxy, trifluoromethoxy) to assess electronic effects on target binding .

- Amide Side Chain Optimization: Test N-alkyl variants (e.g., propyl, isobutyl) for steric effects. In related compounds, bulkier groups enhanced Trypanosoma brucei inhibition by 20-fold .

- Data Analysis: Use computational tools (e.g., molecular docking) to correlate substituent hydrophobicity (ClogP) with activity .

Advanced: How should researchers address contradictions in experimental data, such as variable biological activity across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .

- Metabolic Stability Testing: Assess compound degradation in liver microsomes. Instability in cytochrome P450-rich environments may explain inconsistent in vivo results.

- Pressure-Dependent Studies: For gas-phase analogs, discrepancies in uptake/release data (e.g., 30–70 bar vs. 0.25–1.00 bar) highlight the need for isothermal consistency .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Methodological Answer:

- Target Identification: Use affinity chromatography or pull-down assays with tagged derivatives.

- Kinetic Studies: Measure enzyme inhibition (e.g., Ki for proteases or kinases) under varied substrate concentrations.

- Transcriptomics: Compare gene expression profiles in treated vs. untreated cells (e.g., RNA-seq for antimicrobial targets) .

Advanced: How can regioselectivity challenges in synthesis be resolved?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., TIPSCl for hydroxyl protection) to control coupling positions .

- Catalytic Systems: Use Pd/C or Cu-mediated reactions for selective C–N bond formation. For example, Pt/C under H₂ selectively reduces nitro groups without affecting amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.